![molecular formula C20H15F2N3O8S2 B11024951 N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B11024951.png)
N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structural features, including difluorophenyl, nitrophenyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Key steps include:
Formation of the Difluorophenyl Intermediate:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products
Amines: From the reduction of nitro groups.
Halogenated Compounds: From halogenation reactions.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIFLUOROPHENYL)-4-METHYL-3-NITROBENZAMIDE: Shares the difluorophenyl and nitrobenzamide groups.
N-[(3,4-DIFLUOROPHENYL)METHYL]-4-(TRIFLUOROMETHOXY)ANILINE: Contains similar difluorophenyl and trifluoromethoxy groups.
Uniqueness
N-(3,4-DIFLUOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of difluorophenyl, nitrophenyl, and benzenesulfonamide groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 358.32 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO; slightly soluble in water |
Antitumor Activity
Research indicates that sulfonamide derivatives exhibit significant antitumor activity. The presence of nitro and difluoro groups in this compound enhances its interaction with biological targets, potentially inhibiting tumor growth. For instance, studies have shown that similar compounds can inhibit BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .
Antimicrobial Properties
The compound's sulfonamide structure suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis, making them effective against a range of bacterial infections. Preliminary data suggest that derivatives with similar structures exhibit notable antibacterial effects against various strains, including E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
The nitro group in the compound may contribute to anti-inflammatory properties. Compounds with similar moieties have been shown to reduce inflammation by modulating cytokine production and inhibiting nitric oxide synthase activity. This could make this compound a candidate for further research in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following modifications are hypothesized to enhance efficacy:
- Substitution Patterns : The position and type of substituents on the aromatic rings can significantly affect biological activity. For example, the introduction of electron-withdrawing groups (like nitro) generally increases potency.
- Fluorination : The presence of fluorine atoms can enhance metabolic stability and bioavailability.
- Sulfonamide Linkage : The sulfonamide moiety is essential for antibacterial activity; modifications here may alter spectrum and potency.
Table: SAR Insights from Related Compounds
Compound Example | Activity Type | Notable Modifications |
---|---|---|
N-(4-Methylphenyl)-3-nitrobenzenesulfonamide | Antibacterial | Increased electron-withdrawing groups |
N-(2,6-Difluorophenyl)-4-methyl-N-(p-nitrophenyl)sulfonamide | Antitumor | Enhanced fluorination |
5-Fluoro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide | Anti-inflammatory | Modified substitution patterns |
Study 1: Antitumor Efficacy
In a study examining the efficacy of various sulfonamide derivatives against cancer cell lines, this compound was found to exhibit IC50 values comparable to established chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Testing
A series of antimicrobial tests showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria with varying degrees of effectiveness. The results indicated an MIC (Minimum Inhibitory Concentration) range between 16 to 64 µg/mL against tested strains .
Properties
Molecular Formula |
C20H15F2N3O8S2 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4-methyl-N-(4-methyl-3-nitrophenyl)sulfonyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H15F2N3O8S2/c1-12-3-6-15(10-19(12)23(26)27)34(30,31)25(14-5-8-17(21)18(22)9-14)35(32,33)16-7-4-13(2)20(11-16)24(28)29/h3-11H,1-2H3 |
InChI Key |
HXHFARWRJXTBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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